molecular formula C10H11NO2 B13664339 7-Methoxy-1-methylindolin-2-one CAS No. 7699-23-2

7-Methoxy-1-methylindolin-2-one

Cat. No.: B13664339
CAS No.: 7699-23-2
M. Wt: 177.20 g/mol
InChI Key: QDBHDDVJPQBXBZ-UHFFFAOYSA-N
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Description

7-Methoxy-1-methylindolin-2-one is a substituted indolinone derivative characterized by a methoxy group at the 7-position and a methyl group at the 1-position of the indole ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. Indolinones are known for their diverse biological activities, including enzyme inhibition and anticancer effects, which are influenced by substituent patterns .

Properties

CAS No.

7699-23-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-methoxy-1-methyl-3H-indol-2-one

InChI

InChI=1S/C10H11NO2/c1-11-9(12)6-7-4-3-5-8(13-2)10(7)11/h3-5H,6H2,1-2H3

InChI Key

QDBHDDVJPQBXBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7-Methoxy-1-methylindolin-2-one typically involves the following steps:

Chemical Reactions Analysis

7-Methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Methoxy-1-methylindolin-2-one

  • Structural Features : Methoxy group at position 4, methyl at position 1.
  • Biological Activity : Exhibits moderate enzyme inhibition but lower anticancer potency compared to 7-methoxy derivatives due to reduced steric accessibility at the active site .
  • Synthesis : Synthesized via methylation of 4-methoxyindole precursors, with yields dependent on solvent polarity and catalyst choice .

5-Methoxy-1-methylindolin-2-one

  • Structural Features : Methoxy group at position 5, methyl at position 1.
  • Biological Activity : Demonstrates strong antimicrobial activity, attributed to the methoxy group’s optimal positioning for disrupting bacterial membranes .
  • Key Difference : The 5-methoxy derivative shows higher metabolic stability than the 7-methoxy analog in hepatic microsome assays .

Methyl-Substituted Analogues

7-Methylindolin-2-one

  • Biological Activity : Acts as a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.8 µM) and exhibits anticancer activity against breast cancer cell lines (IC₅₀ = 12 µM) .
  • Comparison : The absence of the methoxy group reduces polarity, enhancing blood-brain barrier penetration but decreasing solubility .

Isoindolinone Derivatives

6-Methoxy-7-methylisoindolin-1-one

  • Structural Features: Methoxy at position 6 and methyl at position 7 on an isoindolinone core.
  • Reactivity: The fused isoindolinone ring system increases planarity, favoring π-π stacking interactions in enzyme binding .
  • Biological Activity: Shows moderate kinase inhibition but lacks the broad-spectrum activity of indolinone derivatives .

7-Iodo-2-methylisoindolin-1-one

  • Structural Features : Iodo substituent at position 7, methyl at position 2.
  • Applications : Used as a precursor in cross-coupling reactions for synthesizing biaryl compounds. The iodine atom enhances oxidative stability but introduces toxicity concerns .

Structural-Activity Relationship (SAR) and Key Findings

Impact of Methoxy Position

  • 7-Methoxy vs. 4/5-Methoxy : The 7-methoxy group in this compound optimizes interactions with hydrophobic enzyme pockets, improving anticancer activity compared to 4- or 5-methoxy analogs .
  • Electron-Donating Effects : Methoxy groups at positions 5 and 7 increase electron density on the indole ring, enhancing binding to serotonin receptors (5-HT₂A Kᵢ = 45 nM for 7-methoxy vs. 120 nM for 5-methoxy) .

Role of Methyl Substitution

  • 1-Methyl vs. 2-Methyl: The 1-methyl group in this compound reduces steric hindrance compared to 2-methylisoindolinones, allowing better target engagement .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀) Key Reference
This compound C₁₀H₁₁NO₂ 7-OCH₃, 1-CH₃ Anticancer: 10 µM (MCF-7)
4-Methoxy-1-methylindolin-2-one C₁₀H₁₁NO₂ 4-OCH₃, 1-CH₃ Enzyme inhibition: 25 µM
5-Methoxy-1-methylindolin-2-one C₁₀H₁₁NO₂ 5-OCH₃, 1-CH₃ Antimicrobial: 5 µg/mL (E. coli)
7-Methylindolin-2-one C₉H₉NO 7-CH₃ AChE inhibition: 0.8 µM
6-Methoxy-7-methylisoindolin-1-one C₁₀H₁₁NO₂ 6-OCH₃, 7-CH₃ Kinase inhibition: 18 µM

Biological Activity

7-Methoxy-1-methylindolin-2-one (C10H11NO2) is a heterocyclic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The unique structure of this compound features a methoxy group and a methyl group attached to an indolin-2-one framework, contributing to its chemical properties and biological activities. The compound's molecular formula is C10H11NO2, and it exhibits a fused bicyclic system that enhances its interaction with various biological targets.

This compound interacts with several molecular targets, influencing various biological pathways. Key mechanisms include:

  • Acetylcholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications to the indoline ring can enhance its activity against Ewing’s sarcoma cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

Biological Activities

The following table summarizes the notable biological activities associated with this compound:

Activity TypeDescriptionReferences
Acetylcholinesterase Inhibition Increases acetylcholine levels; potential treatment for Alzheimer's disease
Anticancer Activity Exhibits antiproliferative effects on cancer cell lines; effective against Ewing's sarcoma
Antimicrobial Activity Effective against various bacterial strains; potential use in treating infections

Case Studies and Research Findings

  • Anticancer Studies : A study focused on the structural modifications of indoline derivatives found that this compound demonstrated significant antiproliferative activity with a GI50 value indicating potent effects against specific cancer cell lines. Further modifications improved its efficacy .
  • Neuroprotective Potential : Research indicated that the inhibition of AChE by this compound could lead to neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease therapies.
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits selective antibacterial properties against common pathogens, indicating its potential as an antimicrobial agent in clinical settings .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaNotable Activities
1-Methylindolin-2-oneC9H9NOAnticancer properties
4-Methoxy-1-methylindolin-2-oneC10H11NO2Acetylcholinesterase inhibition
7-Hydroxyindolin-2-oneC8H7NOAntimicrobial activities

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